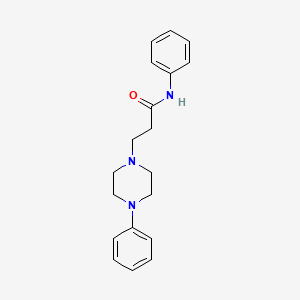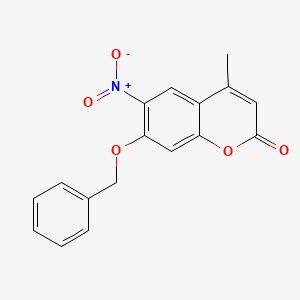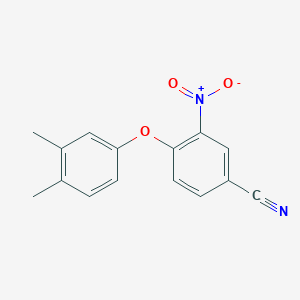![molecular formula C12H14N2O2 B5649577 4-[(3-methyl-2-butenoyl)amino]benzamide](/img/structure/B5649577.png)
4-[(3-methyl-2-butenoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-methyl-2-butenoyl)amino]benzamide, also known as MABA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is a derivative of 4-aminobenzamide and is synthesized using a specific method.
科学研究应用
4-[(3-methyl-2-butenoyl)amino]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 4-[(3-methyl-2-butenoyl)amino]benzamide is in the field of cancer research. 4-[(3-methyl-2-butenoyl)amino]benzamide has been shown to inhibit the activity of PARP enzymes, which are involved in DNA repair mechanisms. This inhibition leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells.
作用机制
4-[(3-methyl-2-butenoyl)amino]benzamide inhibits the activity of PARP enzymes by binding to the catalytic domain of the enzyme. This binding prevents the PARP enzyme from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately inducing cell death.
Biochemical and Physiological Effects:
4-[(3-methyl-2-butenoyl)amino]benzamide has been shown to induce cell death in cancer cells by inhibiting the activity of PARP enzymes. This inhibition leads to the accumulation of DNA damage, which triggers cell death pathways. 4-[(3-methyl-2-butenoyl)amino]benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation.
实验室实验的优点和局限性
4-[(3-methyl-2-butenoyl)amino]benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized easily using a simple method. It has also been shown to have potent activity against cancer cells and inflammation. However, 4-[(3-methyl-2-butenoyl)amino]benzamide has some limitations for use in lab experiments. It is a relatively new compound, and its full range of activities and potential applications are still being explored. Additionally, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on different cell types and in different disease models.
未来方向
There are several future directions for research on 4-[(3-methyl-2-butenoyl)amino]benzamide. One area of interest is the development of 4-[(3-methyl-2-butenoyl)amino]benzamide-based therapies for cancer treatment. 4-[(3-methyl-2-butenoyl)amino]benzamide has been shown to have potent activity against cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is the development of 4-[(3-methyl-2-butenoyl)amino]benzamide-based therapies for inflammatory diseases. 4-[(3-methyl-2-butenoyl)amino]benzamide has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent for these diseases. Finally, further research is needed to elucidate the mechanism of action of 4-[(3-methyl-2-butenoyl)amino]benzamide and its effects on different cell types and in different disease models. This will provide a better understanding of the compound's potential applications and limitations.
合成方法
4-[(3-methyl-2-butenoyl)amino]benzamide is synthesized using a reaction between 4-aminobenzamide and 3-methyl-2-butenoyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and results in the formation of 4-[(3-methyl-2-butenoyl)amino]benzamide as a white solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
属性
IUPAC Name |
4-(3-methylbut-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-11(15)14-10-5-3-9(4-6-10)12(13)16/h3-7H,1-2H3,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAXTHLPKRCEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylbut-2-enoyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(4-methoxyphenyl)-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]-1H-1,2,3-benzotriazole](/img/structure/B5649503.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]methyl}-N-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5649507.png)

![{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5649518.png)
![4-[3-(1-methoxyethyl)phenyl]-5-(methoxymethyl)-3-methyl-1H-pyrazole](/img/structure/B5649531.png)


![(3R*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5649546.png)
![1-(cyclobutylcarbonyl)-N-[2-hydroxy-2-(2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5649558.png)
![N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-(3-thienyl)propanamide](/img/structure/B5649567.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5649573.png)
![3-{[(1S*,5R*)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-methylphenol](/img/structure/B5649574.png)

![2-{[(2,4-dimethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5649592.png)